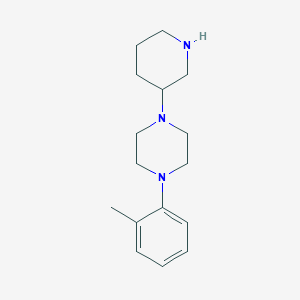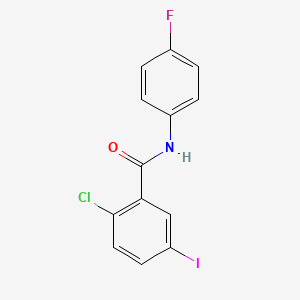![molecular formula C22H33N5O2 B6113481 N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide](/img/structure/B6113481.png)
N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide” is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide” involves several steps:
Formation of the 3,5-dimethyl-1,2-oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a β-ketoamide, under acidic or basic conditions.
Alkylation of the oxazole ring: The oxazole ring is then alkylated with a suitable alkyl halide to introduce the propyl group.
Synthesis of the 4-propyl-1,4-diazepane ring: This can be synthesized through the cyclization of a diamine with a suitable dihalide.
Coupling of the diazepane and oxazole derivatives: The two fragments are coupled using a suitable coupling reagent, such as a carbodiimide, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the carboxamide group can yield primary amines.
Substitution: Substitution reactions can introduce various functional groups onto the diazepane ring.
科学的研究の応用
Chemistry
Synthetic Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes.
Medicine
Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of “N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide” would depend on its specific biological target. Generally, it may interact with proteins or enzymes, modulating their activity. The molecular targets could include receptors, ion channels, or enzymes involved in metabolic pathways.
類似化合物との比較
Similar Compounds
- N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboxamide
- N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-ethyl-1,4-diazepan-1-yl)pyridine-3-carboxamide
Uniqueness
The uniqueness of “N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide” lies in its specific combination of functional groups and ring structures, which may confer unique biological activity and chemical reactivity compared to similar compounds.
特性
IUPAC Name |
N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O2/c1-4-11-26-12-6-13-27(15-14-26)21-9-8-19(16-24-21)22(28)23-10-5-7-20-17(2)25-29-18(20)3/h8-9,16H,4-7,10-15H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFHOYWCXZYLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCN(CC1)C2=NC=C(C=C2)C(=O)NCCCC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B6113406.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6113410.png)
![3-chloro-5-(furan-2-yl)-N-(2-morpholin-4-ylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6113416.png)
![1-(2,5-dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6113418.png)
![4-[(E)-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B6113436.png)
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-(1H-pyrazol-5-ylmethyl)butanamide](/img/structure/B6113444.png)
![1-[4-[[(5-Fluoro-2-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B6113447.png)
![1-[3-(4-Methoxyanilino)piperidin-1-yl]-3-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B6113449.png)
![1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]imidazole;hydrochloride](/img/structure/B6113467.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6113488.png)

![2-AMINO-5-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE](/img/structure/B6113499.png)
![9-(3-methoxyphenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6113508.png)
